3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one
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Overview
Description
3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one is a chemical compound with a unique structure that includes a dihydropyridinone core and a cyclobutylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds and appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity. The pathways involved include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)-phenoxy)-1-methylcyclohexane-1-carboxylic Acid: This compound shares a similar cyclobutylmethyl group but differs in its overall structure and functional groups.
AZD5462: Another compound with a similar cyclobutylmethyl group, used in heart failure research.
Uniqueness
3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one is unique due to its specific dihydropyridinone core, which imparts distinct chemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-amino-1-[(1-methylcyclobutyl)methyl]pyridin-4-one |
InChI |
InChI=1S/C11H16N2O/c1-11(4-2-5-11)8-13-6-3-10(14)9(12)7-13/h3,6-7H,2,4-5,8,12H2,1H3 |
InChI Key |
LKEPBKWCKJLLBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CN2C=CC(=O)C(=C2)N |
Origin of Product |
United States |
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